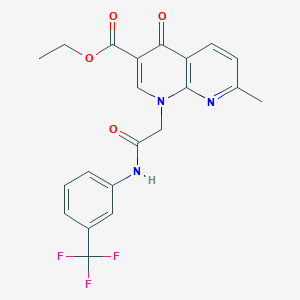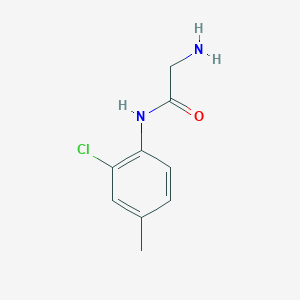
6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, also known as CMOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of chromene derivatives, which have been found to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is not fully understood. However, studies have suggested that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. Studies have shown that it exhibits antioxidant, anticancer, and antidiabetic activities. Additionally, this compound has been found to possess significant antimicrobial activity against a range of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound exhibits significant biological activity at low concentrations, making it a cost-effective option for screening assays. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide. One area of interest is its potential use as a drug candidate for the treatment of inflammatory diseases. Additionally, studies could explore its potential as an anticancer agent or as a treatment for diabetes. Future research could also focus on developing more efficient synthesis methods for this compound or modifying its structure to enhance its biological activity.
Synthesemethoden
The synthesis of 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide involves the condensation of 4-methylbenzoyl hydrazide with 6-chloro-2-hydroxychromone in the presence of acetic anhydride. The resulting product is purified through recrystallization to obtain a white crystalline powder with a melting point of 282-284°C.
Wissenschaftliche Forschungsanwendungen
6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide has been studied extensively for its potential use in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-inflammatory activity and can be used as a potential drug candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
6-chloro-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-10-2-4-11(5-3-10)16(22)20-21-17(23)14-9-12-8-13(19)6-7-15(12)25-18(14)24/h2-9H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASXCDJRAILNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2901704.png)
![7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901706.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)

![Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2901711.png)

![2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid](/img/structure/B2901714.png)
![N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2901715.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2901716.png)

![5-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2901718.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2901723.png)
